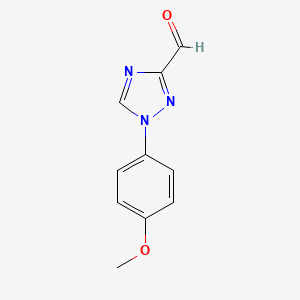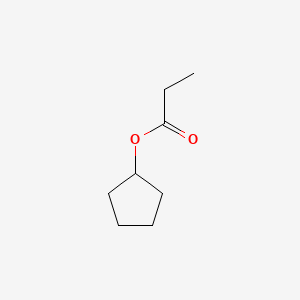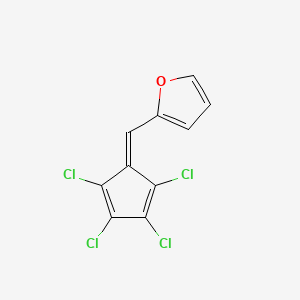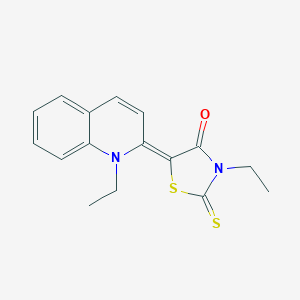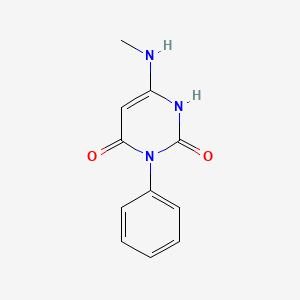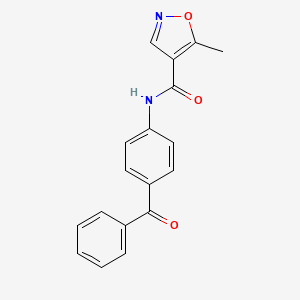
4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzoylphenyl group attached to an isoxazole ring, which is further substituted with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to introduce the isoxazole ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a photoreactive probe in biochemical studies.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers.
作用機序
The mechanism of action of N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The benzoyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to photoreactive cross-linking. This property is exploited in various biochemical assays to study protein-protein or protein-DNA interactions .
類似化合物との比較
Similar Compounds
N-(4-Benzoylphenyl) pyrrole-2-carboxamide: Known for its lipid-lowering properties.
Poly-N-(4-benzoylphenyl)methacrylamide: Used in the preparation of photoreactive nanoparticles.
Uniqueness
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical reactivity compared to other benzoylphenyl derivatives. This uniqueness makes it valuable in specific applications, such as photoreactive probes and advanced material development.
特性
CAS番号 |
73076-34-3 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-16(11-19-23-12)18(22)20-15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22) |
InChIキー |
VRRKESFVUKKBDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


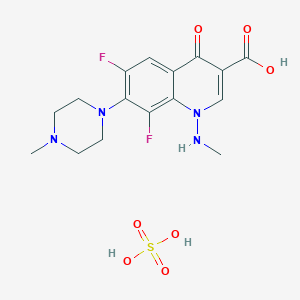
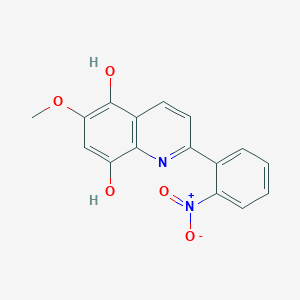
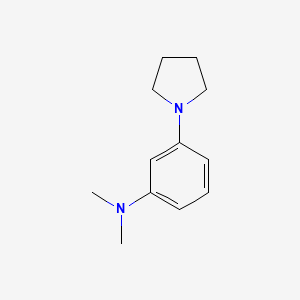
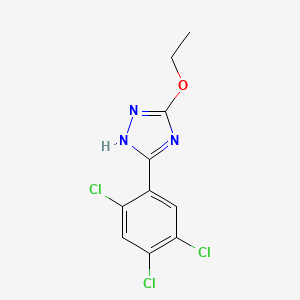
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
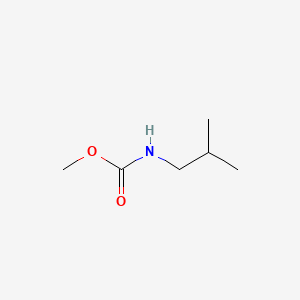
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)
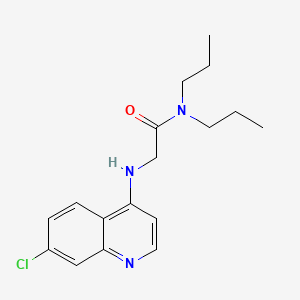
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
